Einecs 271-862-5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich typically involves the esterification of phthalic anhydride with branched alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to produce phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and branched alcohols.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich has several scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects and toxicity.
Industry: Widely used in the manufacturing of plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Similar Compounds
Diisononyl phthalate (DINP): Another phthalate ester used as a plasticizer.
Diisodecyl phthalate (DIDP): Similar in structure and function to DINP.
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications.
Uniqueness
1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich is unique due to its specific branched alkyl chain structure, which provides distinct physical and chemical properties compared to other phthalates. This structure contributes to its effectiveness as a plasticizer, offering a balance between flexibility and durability in polymer applications .
Properties
CAS No. |
68610-38-8 |
---|---|
Molecular Formula |
C25H48ClN2NaO5S |
Molecular Weight |
547.2 g/mol |
IUPAC Name |
sodium;3-chloro-2-hydroxypropane-1-sulfonate;2-[2-[(E)-heptadec-2-en-8-yl]-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C22H42N2O.C3H7ClO4S.Na/c1-3-5-7-9-10-12-14-16-21(15-13-11-8-6-4-2)22-23-17-18-24(22)19-20-25;4-1-3(5)2-9(6,7)8;/h4,6,21,25H,3,5,7-20H2,1-2H3;3,5H,1-2H2,(H,6,7,8);/q;;+1/p-1/b6-4+;; |
InChI Key |
ZJXTVVFFLGRUEZ-SLNOCBGISA-M |
Isomeric SMILES |
CCCCCCCCCC(CCCC/C=C/C)C1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCC(CCCCC=CC)C1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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